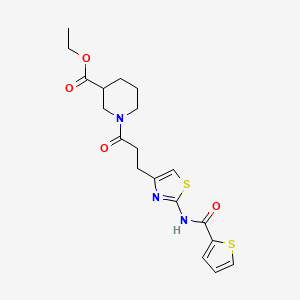

Ethyl 1-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

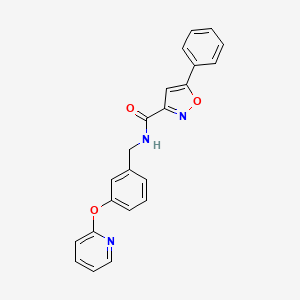

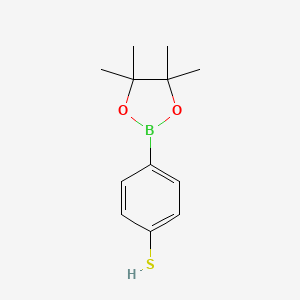

Ethyl 1-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C19H23N3O4S2. It is a potential class of biologically active compounds . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists due to their potential biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives, like the compound , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains a thiazol-4-yl group and a piperidine-3-carboxylate group.Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, 1,3-enynes can react with CS2 in the presence of a catalytic amount of DBU to produce 2-aminothiophenes . Additionally, 4-en-1-yn-3-yl acetate derivatives can react with potassium thioacetate under a tandem allylic substitution/5-exo-dig annulation/aromatization to produce 2,4-substituted thiophenes .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Properties

- Microwave-assisted Synthesis : A study demonstrated the microwave-assisted synthesis of hybrid molecules containing specific moieties, evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate to good antimicrobial activity, with two showing antiurease and four displaying antilipase activity (Başoğlu et al., 2013).

- Anticancer Activity : Research into piperidine substituted benzothiazole derivatives highlighted the synthesis of compounds with promising antibacterial and antifungal properties. Notably, some derivatives were identified with good antibacterial activity, and another with significant antifungal activity (Shafi et al., 2021).

- Mycobacterium tuberculosis GyrB Inhibitors : A series of compounds were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase, showcasing one compound with notable activity across several assays, highlighting its potential as a treatment option (Jeankumar et al., 2013).

- Antimicrobial and Anticancer Agents : Various studies synthesized new heterocycles and evaluated their biological activities. One such study led to compounds that showed potent activity against the colon HCT-116 human cancer cell line, marking them as candidates for further anticancer research (Abdel-Motaal et al., 2020).

Chemical Synthesis and Characterization

- Direct Amidation : The microwave-assisted treatment facilitated the production of carboxamides from specific precursors, showcasing an efficient synthesis pathway that could be leveraged for creating a variety of biologically active compounds (Milosevic et al., 2015).

- Docking Studies and Anti-microbial Evaluation : The synthesis and characterization of novel compounds incorporating specific moieties were explored, along with their antimicrobial activity and docking studies, providing insights into their potential mechanisms of action (Spoorthy et al., 2021).

Safety and Hazards

The safety and hazards associated with this specific compound are not detailed in the retrieved papers. It’s important to note that this product is intended for research use only and not for human or veterinary use.

Zukünftige Richtungen

Thiophene-based analogs continue to be a topic of interest for medicinal chemists due to their potential biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

ethyl 1-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-2-26-18(25)13-5-3-9-22(11-13)16(23)8-7-14-12-28-19(20-14)21-17(24)15-6-4-10-27-15/h4,6,10,12-13H,2-3,5,7-9,11H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUPCAHMYSRDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate](/img/structure/B2745504.png)

![methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2745505.png)

![3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2745510.png)

![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2745511.png)